3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine typically involves a multi-step process. One common method starts with the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by acid-promoted ring closure of the resulting intermediate . Another approach involves the use of phenylhydrazone of 5-acetyl-3-methylsulfanyl-1,2,4-triazine under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-containing ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in anhydrous ethanol or other suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine stands out due to its unique structural features and the presence of a methylsulfanyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
497836-76-7 |
---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10) |
InChI Key |
YYHYJRPYVRQKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=NC(=N2)SC |
Origin of Product |
United States |
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